molecular formula C21H21N5O3S B11277325 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide

Cat. No.: B11277325
M. Wt: 423.5 g/mol
InChI Key: SCNHPQQAELWMLT-UHFFFAOYSA-N
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Description

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide is an organic compound with a complex structure that includes a triazine ring, an acetamidophenyl group, and a propanamide moiety

Preparation Methods

The synthesis of 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide involves multiple steps. One common synthetic route includes the reaction of 2-acetamidophenyl hydrazine with a suitable aldehyde to form a hydrazone intermediate. This intermediate is then cyclized to form the triazine ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the triazine ring can be reduced to form alcohols.

    Substitution: The acetamidophenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens.

Scientific Research Applications

2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a ligand in the study of enzyme interactions and protein binding.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it can bind to enzymes and inhibit their activity by forming stable complexes. The triazine ring and the acetamidophenyl group play crucial roles in these interactions by providing binding sites for the target molecules. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of protein-protein interactions .

Comparison with Similar Compounds

Similar compounds to 2-{[6-(2-Acetamidophenyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2-methylphenyl)propanamide include:

Properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

2-[[6-(2-acetamidophenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2-methylphenyl)propanamide

InChI

InChI=1S/C21H21N5O3S/c1-12-8-4-6-10-16(12)23-19(28)13(2)30-21-24-20(29)18(25-26-21)15-9-5-7-11-17(15)22-14(3)27/h4-11,13H,1-3H3,(H,22,27)(H,23,28)(H,24,26,29)

InChI Key

SCNHPQQAELWMLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(C)SC2=NN=C(C(=O)N2)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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